molecular formula C14H16N2 B12893566 Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- CAS No. 383889-16-5

Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)-

Cat. No.: B12893566
CAS No.: 383889-16-5
M. Wt: 212.29 g/mol
InChI Key: JYQRFODKKNVNNJ-UHFFFAOYSA-N
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Description

N-((1H-Pyrrol-2-yl)methylene)-2,4,6-trimethylaniline is a Schiff base compound formed by the condensation of pyrrole-2-carbaldehyde and 2,4,6-trimethylaniline. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Pyrrol-2-yl)methylene)-2,4,6-trimethylaniline typically involves the condensation reaction between pyrrole-2-carbaldehyde and 2,4,6-trimethylaniline. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for N-((1H-Pyrrol-2-yl)methylene)-2,4,6-trimethylaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrrol-2-yl)methylene)-2,4,6-trimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction can lead to the formation of amine derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-((1H-Pyrrol-2-yl)methylene)-2,4,6-trimethylaniline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism by which N-((1H-Pyrrol-2-yl)methylene)-2,4,6-trimethylaniline exerts its effects involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological activities. The specific molecular targets and pathways depend on the metal ion and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
  • N-((1H-Pyrrol-2-yl)methylene)-4-methoxyaniline

Uniqueness

N-((1H-Pyrrol-2-yl)methylene)-2,4,6-trimethylaniline is unique due to the presence of the trimethyl groups on the aniline ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in the stability and properties of its metal complexes compared to similar compounds .

Biological Activity

Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)-, also known as 2,4,6-trimethyl-N-(pyrrol-2-ylidenemethyl)aniline, is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological evaluations.

  • Molecular Formula : C14H16N2
  • Molecular Weight : 212.290 g/mol
  • CAS Number : 383889-16-5
  • Structural Characteristics : The compound features a pyrrole ring and an imine functional group which are critical for its biological activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- involves the condensation reaction between 2,4,6-trimethylaniline and pyrrole derivatives. The resulting compound exhibits a unique structure that is pivotal for its interaction with biological targets.

Key Findings from SAR Studies:

  • Pyrrole Ring Contribution : The presence of the pyrrole moiety significantly enhances the compound's ability to interact with biological systems.
  • Imine Bond Stability : The E configuration at the imine double bond contributes to the stability of the molecule in physiological conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Benzenamine derivatives against various bacterial strains. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Some derivatives have shown MICs in the range of 8–128 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Pseudomonas aeruginosa .

Antitumor Activity

The compound has also been evaluated for its antitumor properties:

  • Cell Line Studies : In vitro tests on human lung cancer cell lines (A549, HCC827) demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted by Liu et al. investigated a series of aniline derivatives including Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)-. The results indicated that several compounds exhibited promising antibacterial activity with low MIC values against clinically relevant strains .

Case Study 2: Antitumor Properties

In another study focused on the antitumor activity of related compounds, it was found that certain derivatives effectively inhibited cell growth in both 2D and 3D cultures. The compounds demonstrated higher efficacy in monolayer cultures compared to spheroid models .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 RangeReference
AntimicrobialStaphylococcus aureus8–128 μg/mL
Bacillus subtilis8–128 μg/mL
Pseudomonas aeruginosa8–128 μg/mL
AntitumorA549 (lung cancer)IC50 ~6.26 μM
HCC827 (lung cancer)IC50 ~6.48 μM

Properties

CAS No.

383889-16-5

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

1-(1H-pyrrol-2-yl)-N-(2,4,6-trimethylphenyl)methanimine

InChI

InChI=1S/C14H16N2/c1-10-7-11(2)14(12(3)8-10)16-9-13-5-4-6-15-13/h4-9,15H,1-3H3

InChI Key

JYQRFODKKNVNNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=CC2=CC=CN2)C

Origin of Product

United States

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